molecular formula C7H12O3 B022330 Oxiranecarboxylic acid,3-propyl-,methyl ester,(2s-trans)-(9ci) CAS No. 107796-99-6

Oxiranecarboxylic acid,3-propyl-,methyl ester,(2s-trans)-(9ci)

Cat. No.: B022330
CAS No.: 107796-99-6
M. Wt: 144.17 g/mol
InChI Key: JPMVTOZOWGPQDC-RITPCOANSA-N
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Description

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique stereochemistry, with the (2S,3R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of an appropriate precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .

Industrial Production Methods

Industrial production of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to open the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols or amines, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can act as a substrate for epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This reaction is crucial for the detoxification of epoxides and the regulation of cellular processes.

Comparison with Similar Compounds

Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds, such as:

These compounds share similar stereochemistry and reactivity but differ in their specific applications and biological activities.

Properties

CAS No.

107796-99-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2S,3R)-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

JPMVTOZOWGPQDC-RITPCOANSA-N

SMILES

CCCC1C(O1)C(=O)OC

Isomeric SMILES

CCC[C@@H]1[C@H](O1)C(=O)OC

Canonical SMILES

CCCC1C(O1)C(=O)OC

Synonyms

Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2S-trans)- (9CI)

Origin of Product

United States

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